REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH2:9][C:8]=2[CH:18]=1)([O-])=O.S1C=CC=C1.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH2:9][C:8]=2[CH:18]=1
|
Name
|
59.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 3,4-dihydro-6-nitro-2H-1-benzopyran-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(CCC(O2)C(=O)OCC)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCC(O2)C(=O)OCC)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |